molecular formula C9H7BrN2 B088770 1-(4-bromophenyl)-1H-pyrazole CAS No. 13788-92-6

1-(4-bromophenyl)-1H-pyrazole

Cat. No. B088770
CAS RN: 13788-92-6
M. Wt: 223.07 g/mol
InChI Key: SQCVGDMTHFQUKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-bromophenyl)-1H-pyrazole involves several chemical reactions and techniques. A common approach includes the reaction of 4-bromophenyl derivatives with hydrazine hydrate leading to the formation of the pyrazole ring. For instance, in the study of derivatives of 1H-pyrazole, an efficient synthesis process involves multicomponent transformations utilizing different reactants under specified conditions (Vafajoo et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction and NMR spectroscopy. For example, compounds structurally related to 1-(4-bromophenyl)-1H-pyrazole have been analyzed, revealing detailed information on their geometric configuration, bond lengths, and angles, confirming the stability and specific molecular interactions within the structures (Prasad et al., 2012).

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Electrochemical Properties

  • Summary of Application : The compound is used in the synthesis of a chalcone derivative and a pyrazoline derivative, both of which have been studied for their electrochemical properties .
  • Methods of Application : The compounds were characterized using spectroscopic techniques including the (1H-NMR and 13C-NMR), UV-Visible and infrared (FT-IR) studies to confirm the structures and investigate the electronic properties of I and II. Furthermore, the three-dimensional structures and any relevant interactions among the molecules in their unit cells were confirmed using single crystal X-ray diffraction analysis .
  • Results or Outcomes : The redox properties of I and II were accessed by cyclic voltammetry experiments. It was observed that the chalcone derivative has larger oxidation potential than the pyrazoline derivative .

3. Synthesis of Biphenylethane Derivatives

  • Summary of Application : The compound is used in the synthesis of symmetric biphenylethane derivatives .
  • Methods of Application : The symmetric biphenylethane derivatives were obtained successfully as reference compounds starting from 1,2-bis(4-bromophenyl)ethane .
  • Results or Outcomes : The amine-functionalized derivative is directly obtained through Sonogashira coupling between 1,2-bis(4-bromophenyl)ethane and commercially available ethynylaniline .

4. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form the desired quinazoline derivative .
  • Results or Outcomes : The synthesized quinazoline derivative can be used for further research and applications .

5. Synthesis of 4-Bromophenethyl Alcohol

  • Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” can be used in the synthesis of 4-Bromophenethyl alcohol .
  • Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form 4-Bromophenethyl alcohol .
  • Results or Outcomes : The synthesized 4-Bromophenethyl alcohol can be used for further research and applications .

6. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form the desired N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Results or Outcomes : The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives can be used for further research and applications .

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve looking at its LD50, potential for causing cancer (carcinogenicity), and its effects on various organs in the body.


Future Directions

This involves looking at potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.


For a specific compound, these analyses would involve a detailed literature search and possibly conducting laboratory experiments. If you have a different compound or a more specific question about this process, feel free to ask!


properties

IUPAC Name

1-(4-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVGDMTHFQUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440008
Record name 1-(4-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-pyrazole

CAS RN

13788-92-6
Record name 1-(4-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring suspension of (4-bromophenyl)hydrazine hydrochloride (3.28 g, 14.7 mmol) in EtOH (25 mL) was added concentrated HCl (0.147 mL, 1.47 mmol) and 1,1,3,3-tetraethoxypropane (3.87 mL, 16.1 mmol). The reaction mixture was heated at reflux for 2 h then cooled to room temperature. The reaction mixture was poured onto water (150 mL) and hexanes (20 mL) and stirred for 1 h. A brown precipitate was collected by filtration and washed with water (2×10 mL) and hexanes (10 mL). The resultant solid was dried in air then washed with toluene (10 mL) to afford 2 g (61%) of 1-(4-bromophenyl)-1H-pyrazole INT-84 as a light brown powder. LCMS-ESI (m/z) calculated for C9H7BrN2: 223; found 223/225 [M+H]+, tR=2.14 min (Method 10).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.147 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of 1-bromo-4-iodobenzene (2.82 g, 9.97 mmol), 1H-pyrazole (680 mg, 9.99 mmol), CuI (380 mg, 2.00 mmol), DMEDA (430 μL, 4.00 mmol, 0.40 equiv), Cs2CO3 (6.52 g, 20.00 mmol) an CH3CN (40 mL). The resulting mixture was stirred overnight at 82° C. After cooling to ambient temperature, the solids were removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:12) as the eluent to yield the title compound as a white solid (2.1 g, 94%).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
Quantity
380 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
D Obermayer, TN Glasnov… - The Journal of organic …, 2011 - ACS Publications
A series of 4-(pyrazol-1-yl)carboxanilides active as inhibitors of canonical transient receptor potential channels were synthesized in an efficient three-step protocol using controlled …
Number of citations: 81 pubs.acs.org
MS Santos, AO Gomes, AMR Bernardino… - Journal of the Brazilian …, 2011 - SciELO Brasil
Chemotherapy for leishmaniasis, diseases caused by protozoa of the genus Leishmania, remains inefficient in several treatments. So there is a need to search for new drugs. In this …
Number of citations: 40 www.scielo.br
MN Kumbar, MS Sannaikar, SKJ Shaikh… - Photochemistry and …, 2018 - Wiley Online Library
A series of novel coumarin pyrazoline moieties combined with tetrazoles, 3‐(1‐phenyl‐4‐(1H‐tetrazol‐5‐yl)‐1H‐pyrazol‐3‐yl)‐2H‐chromen‐2‐one, 6‐chloro‐3‐(1‐phenyl‐4‐(1H‐…
Number of citations: 13 onlinelibrary.wiley.com
MS dos Santos, AMR Bernardino… - Journal of …, 2012 - Wiley Online Library
A series of new 5‐(1‐aryl‐1H‐pyrazole‐4‐yl)‐1H‐tetrazoles 4a‐l were synthesized via [3 + 2] cycloaddition reaction from 1‐aryl‐1H‐pyrazole‐4‐carbonitriles 3a‐l, sodium azide and …
Number of citations: 6 onlinelibrary.wiley.com
LY Wang, EC Chang, MY Yeh, YH Chung… - Heteroatom …, 2014 - Wiley Online Library
A new series of 1,3,4‐oxadiazole‐based aromatic and heterocyclic/phenylpyrazole derivatives 6a–c, 7a–d, and 8 were synthesized via sequential 1,3‐dipolar cyclization, hydrazidation, …
Number of citations: 9 onlinelibrary.wiley.com
S Swami, R Shrivastava, N Sharma… - Letters in Organic …, 2022 - ingentaconnect.com
1,5-Disubstituted tetrazoles are vital drug-like scaffolds usually encountered as valuable bioisosteres of the cis-amide bond. In this article, we reported the synthesis of some novel …
Number of citations: 0 www.ingentaconnect.com
HJ Cristau, PP Cellier, JF Spindler… - European Journal of …, 2004 - Wiley Online Library
Copper‐catalysed N‐arylation of pyrazoles with aryl or heteroaryl bromides or iodides, which can include functional substituents, was performed under the mildest conditions yet …
M Rajabzadeh, H Eshghi, R Khalifeh… - Applied …, 2017 - Wiley Online Library
A novel polydentate ligand supported on Fe 3 O 4 @SiO 2 was designed and demonstrated for the synthesis of Cu nanorods. The Fe 3 O 4 @SiO 2 /EP.EN.EG@Cu was characterized …
Number of citations: 22 onlinelibrary.wiley.com
J Magalhães, N Franko, G Annunziato… - Journal of Enzyme …, 2018 - Taylor & Francis
Several bacteria rely on the reductive sulphur assimilation pathway, absent in mammals, to synthesise cysteine. Reduction of virulence and decrease in antibiotic resistance have …
Number of citations: 20 www.tandfonline.com
CC Tseng, SE Tsai, SM Li, FF Wong - The Journal of Organic …, 2019 - ACS Publications
A convenient and efficient one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine has been developed by treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-…
Number of citations: 4 pubs.acs.org

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